3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine
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Overview
Description
3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine is an organic compound with the molecular formula C7H6Cl2N2O2 It is characterized by the presence of two chlorine atoms and a 1,3-dioxolane ring attached to a pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine typically involves the reaction of 3,5-dichloropyrazine with 1,3-dioxolane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atoms and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- 3-(1,3-Dioxolan-2-yl)propan-1-amine
- Other substituted pyrazines
Uniqueness
3,5-Dichloro-2-(1,3-dioxolan-2-yl)pyrazine is unique due to the presence of both chlorine atoms and a 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
3,5-dichloro-2-(1,3-dioxolan-2-yl)pyrazine |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-3-10-5(6(9)11-4)7-12-1-2-13-7/h3,7H,1-2H2 |
InChI Key |
HMJROEACJSCLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=C(N=C2Cl)Cl |
Origin of Product |
United States |
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